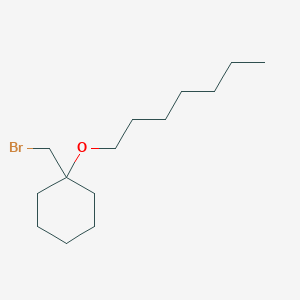![molecular formula C6H9BF3KN2 B15309482 Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide](/img/structure/B15309482.png)
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C6H9BF3N2K. It is known for its unique structure, which includes a pyrazole ring substituted with methyl groups and a trifluoroborate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide can be synthesized through the reaction of potassium borohydride with 3,5-dimethylpyrazole. The reaction involves the evolution of hydrogen gas as each pyrazole reacts with the boron atom . The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the complete formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The key to successful industrial production lies in maintaining the purity and yield of the compound through careful control of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in substitution reactions with other nucleophiles.
Coordination Reactions: The pyrazole ring can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reaction conditions often involve solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coordination reactions can produce metal-pyrazole complexes.
Wissenschaftliche Forschungsanwendungen
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyrazole ring. This coordination can influence the reactivity and stability of the metal complexes formed. The trifluoroborate group also plays a role in stabilizing the compound and enhancing its reactivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: This compound is similar in structure but contains a borohydride group instead of a trifluoroborate group.
Potassium hydrotris(3,5-dimethylpyrazol-1-yl)borate: Another similar compound with a different borate group.
Uniqueness
Potassium [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]trifluoroboranuide is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity compared to its borohydride counterparts. This makes it particularly valuable in applications requiring robust and reactive ligands.
Eigenschaften
Molekularformel |
C6H9BF3KN2 |
|---|---|
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
potassium;(3,5-dimethylpyrazol-1-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C6H9BF3N2.K/c1-5-3-6(2)12(11-5)4-7(8,9)10;/h3H,4H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
VFPNCPQMNIJKJO-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CN1C(=CC(=N1)C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15309400.png)
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-1,3-benzothiazole-2-carboxamidehydrochloride](/img/structure/B15309407.png)




![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B15309434.png)
![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)

![1-[3-(4-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B15309462.png)




